Ethyl 2-hydroxy-4-methylpentanoate is an organic compound found naturally in various fruits and beverages like wine and sake. [, , ] It belongs to the class of esters, specifically hydroxy esters, characterized by the presence of both a hydroxyl (-OH) and an ester (-COO-) functional group. [] This compound contributes significantly to the aroma profile of these products, imparting fruity and berry-like notes. [, , ] In scientific research, Ethyl 2-hydroxy-4-methylpentanoate is primarily studied for its role in flavor and fragrance chemistry. [, , , ]
Related Compounds
Ethyl (2R)-2-hydroxy-4-methylpentanoate
Compound Description: Ethyl (2R)-2-hydroxy-4-methylpentanoate is the R-enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. It possesses a distinct fruity aroma and contributes significantly to the overall fruity profile of wines. [] This enantiomer has an olfactory threshold of 126 μg/L in a hydroalcoholic solution. []
Relevance: This compound is an enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. While both enantiomers share the same chemical formula and connectivity, they differ in their spatial arrangement of atoms, leading to distinct sensory properties. The R-enantiomer, in particular, plays a crucial role in defining the fruity aroma of wines. []
Ethyl (2S)-2-hydroxy-4-methylpentanoate
Compound Description: Ethyl (2S)-2-hydroxy-4-methylpentanoate is the S-enantiomer of Ethyl 2-hydroxy-4-methylpentanoate and exhibits a fruity aroma. [] Its olfactory threshold in hydroalcoholic solution is 55 μg/L. []
Relevance: Similar to the R-enantiomer, this compound is an enantiomer of Ethyl 2-hydroxy-4-methylpentanoate. Both enantiomers share the same chemical formula but differ in their spatial arrangement, resulting in different sensory properties. []
3-(Methylsulfanyl)propane-1-ol
Relevance: In the context of differentiating wine origins, 3-(methylsulfanyl)propane-1-ol serves as a key discriminant variable alongside Ethyl 2-hydroxy-4-methylpentanoate. [] This suggests that the concentration of this compound, along with Ethyl 2-hydroxy-4-methylpentanoate, can help distinguish between wines from different geographical regions.
Hexan-1-ol
Relevance: Hexan-1-ol is another compound identified as a discriminant variable alongside Ethyl 2-hydroxy-4-methylpentanoate for distinguishing wines from different origins, particularly between Polish wines and those from other European countries. []
Ethyl phenylacetate
Relevance: Ethyl phenylacetate, along with Ethyl 2-hydroxy-4-methylpentanoate, acts as a discriminant variable for identifying the origin of wines. [] The combined analysis of these compounds can contribute to a more accurate classification of wines based on their geographical origin.
Diacetyl
Relevance: Research indicates that diacetyl, when present in specific concentrations, can have a hypoadditive effect on the overall fruity aroma in wines, interacting with the perception of compounds like Ethyl 2-hydroxy-4-methylpentanoate. []
Acetoin
Relevance: Similar to diacetyl, acetoin can also influence the perception of fruity aroma in wines. It has been shown to interact with Ethyl 2-hydroxy-4-methylpentanoate, potentially impacting the overall sensory experience. []
Acetic acid
Relevance: In the context of wine aroma, acetic acid has been identified as a potential factor influencing the perception of fruity notes. Its interaction with compounds like Ethyl 2-hydroxy-4-methylpentanoate might lead to modifications in the overall aroma profile. []
γ-Butyrolactone
Relevance: γ-Butyrolactone, when combined with compounds like diacetyl, acetoin, and acetic acid, has been shown to influence the perception of fruity aroma in wines, potentially interacting with Ethyl 2-hydroxy-4-methylpentanoate and impacting the sensory profile. []
Ethyl 2-hydroxy-4-methylvalerate
Compound Description: Ethyl 2-hydroxy-4-methylvalerate is an ester found in various fruits and alcoholic beverages, including Chinese rice wine. It contributes to the fruity and floral notes of the aroma. []
Butyl butyrylacetate
Compound Description: Butyl butyrylacetate is an ester used as a flavoring agent. It is known to contribute fruity and buttery notes to food products. []
Relevance: As a uniquely used flavoring substance in Japan, its inclusion in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate suggests a potential shared use or similar applications in the food industry. []
3-Hydroxyhexanoic acid
Compound Description: 3-Hydroxyhexanoic acid is a naturally occurring hydroxy acid. It is a precursor to various compounds and is found in certain fermented products. []
Relevance: Included in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate, this compound underscores the importance of evaluating the safety of flavoring substances, particularly those with structural similarities to naturally occurring compounds in food. []
Methyl hydroxyacetate
Compound Description: Methyl hydroxyacetate, also known as methyl glycolate, is an ester used as a solvent and in various industrial applications. []
Relevance: Its inclusion in the safety assessment alongside Ethyl 2-hydroxy-4-methylpentanoate points towards the need for comprehensive safety evaluations of flavoring substances used in food, even those with limited structural similarity to Ethyl 2-hydroxy-4-methylpentanoate. []
Source and Classification
Ethyl 2-hydroxy-4-methylvalerate can be sourced from natural products or synthesized through chemical processes. It falls under the category of esters, which are derived from carboxylic acids and alcohols. The compound is also noted for its organoleptic properties, making it relevant in the food and beverage industry, particularly in wine production where it contributes to flavor profiles.
Synthesis Analysis
The synthesis of ethyl 2-hydroxy-4-methylvalerate can be achieved through several methods, typically involving the esterification of 2-hydroxy-4-methylvaleric acid with ethanol. The general steps include:
Reagents: The reaction typically requires 2-hydroxy-4-methylvaleric acid and ethanol, often in the presence of a catalyst such as sulfuric acid.
Reaction Conditions: The mixture is heated under reflux to facilitate the reaction, which may take several hours to complete.
Purification: After the reaction, the product is usually purified through distillation or recrystallization to obtain pure ethyl 2-hydroxy-4-methylvalerate.
A specific method described in recent literature involves using chiral gas chromatography to analyze the enantiomers of ethyl 2-hydroxy-4-methylpentanoate (a closely related compound) in wine samples, indicating its relevance in practical applications.
Chemical Reactions Analysis
Ethyl 2-hydroxy-4-methylvalerate participates in various chemical reactions typical for esters:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into its constituent acid and alcohol.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The hydroxyl group can undergo reduction under appropriate conditions to yield corresponding alcohols.
These reactions highlight its versatility as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action for ethyl 2-hydroxy-4-methylvalerate primarily involves its interactions as an ester:
Esterification Reaction: In forming the ester bond, a nucleophilic attack occurs where the hydroxyl group from ethanol attacks the carbonyl carbon of the carboxylic acid.
Hydrolysis Mechanism: During hydrolysis, water acts as a nucleophile attacking the carbonyl carbon, leading to the cleavage of the ester bond and regeneration of the carboxylic acid and alcohol.
These mechanisms are critical for understanding how this compound behaves in biological systems and industrial applications.
Physical and Chemical Properties Analysis
Ethyl 2-hydroxy-4-methylvalerate exhibits several notable physical and chemical properties:
Physical State: It is typically found as a colorless liquid.
Solubility: It is soluble in organic solvents such as ethanol and ether but has limited solubility in water due to its hydrophobic alkane chain.
Boiling Point: The boiling point is around 150 °C under standard atmospheric conditions.
These properties make it suitable for various applications where specific solubility and reactivity are required.
Applications
Ethyl 2-hydroxy-4-methylvalerate has diverse applications:
Flavoring Agent: Its pleasant aroma makes it valuable in food products, particularly in enhancing flavors in beverages like wine.
Pharmaceuticals: It serves as an intermediate in drug synthesis due to its reactive functional groups.
Research Applications: Studies have shown its importance in understanding organoleptic impacts and chemical behavior in complex mixtures like wines.
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